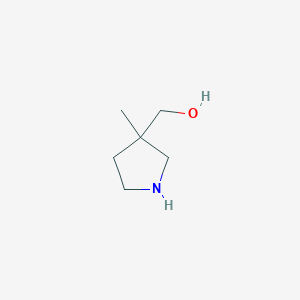

(3-Methylpyrrolidin-3-yl)methanol

Vue d'ensemble

Description

“(3-Methylpyrrolidin-3-yl)methanol” is a chemical compound that is used for research purposes . It is also known as “this compound hydrochloride” and has a CAS number of 1354792-84-9 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one method involves the hydrogenation of compound (S)-pyrrolidin-3-ylmethanol with paraformaldehyde in methanol .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.21 g/mol, four hydrogen bond donors, and six hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

One application involves the synthesis of complex organic molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. These compounds are constructed using an intramolecular Heck reaction followed by the reduction of the alkene, showcasing an efficient means to construct molecules where the aryl sulfonyl moiety serves both as an N-protecting group and as an aryl donor (Evans, 2007).

Methanol as a Solvent and Reagent

The ring-methylation of pyrrole or indole using supercritical methanol demonstrates methanol's role as a reagent and solvent in chemical synthesis. This process selectively methylates at specific positions to afford products like 3-methylindole, indicating methanol's potential in electrophilic aromatic substitution reactions (Kishida et al., 2010).

Catalysis and Chemical Reactions

Another research area explores the use of methanol for the selective N-methylation of amines, highlighting its role as both a C1 synthon and H2 source in catalysis. This involves employing RuCl3.xH2O as a catalyst, demonstrating methanol's utility in synthesizing N-methylated products and pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Methanol's Role in Material Synthesis

Methanol's properties and applications extend to the synthesis of materials, where it acts as a basic raw material in producing more complex chemical structures. It is also highlighted as a clean-burning fuel and a potential carrier for hydrogen storage and conservation, indicating its broader implications in sustainable energy technologies (Dalena et al., 2018).

Safety and Hazards

Mécanisme D'action

It’s worth noting that pyrrolidine derivatives, which “(3-methylpyrrolidin-3-yl)methanol” is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

(3-methylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNGYAJEJQZYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)

![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)

![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)